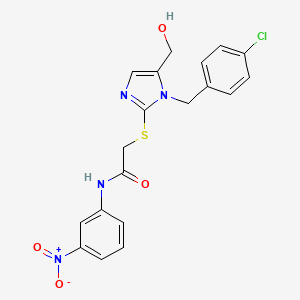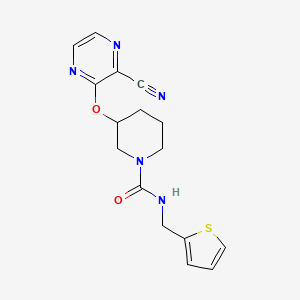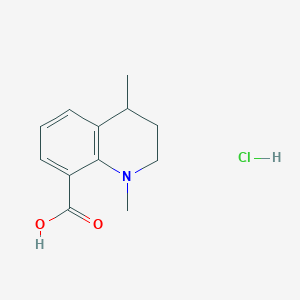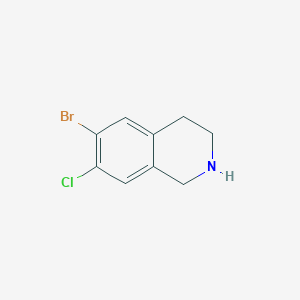![molecular formula C15H13BrO3 B2836635 3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid CAS No. 938356-05-9](/img/structure/B2836635.png)
3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid” is a chemical compound. It is also known as 3-bromo-p-anisic acid, benzoic acid, 3-bromo-4-methoxy . Its molecular formula is C8H6BrO3 and it has a molecular weight of 230.04 g/mol .
Synthesis Analysis
The synthesis of related compounds suggests that 3-bromo-4-methoxyphenethylamine can be synthesized by reacting N-benzoyl-3-bromo-4-methoxyphenethylamine, acetic acid, and HCl in the presence of N2 .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC1=CC=C(C=C1Br)C([O-])=O . Physical And Chemical Properties Analysis
“this compound” is a white-yellow crystalline powder . It has a melting point of 222°C .Scientific Research Applications
Synthesis and Structural Analysis
3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid and its derivatives have been extensively researched for their synthesis, structure, and potential applications. One study focuses on the synthesis of related compounds through methods such as bromation, oxidation, and esterification, with products identified using spectroscopic techniques like 1H-NMR and IR, indicating the compound's relevance in synthetic organic chemistry (Zha Hui-fang, 2011). Another study compares the crystal structures of similar bromo–hydroxy–benzoic acid derivatives, emphasizing the role of hydrogen bonds and Br⋯O interactions, which could be relevant for understanding the molecular arrangement and potential reactivity of such compounds (P. A. Suchetan et al., 2016).
Chemical Reactivity and Properties
A detailed study on 4-bromo-3-(methoxymethoxy) benzoic acid, a closely related compound, used density functional theory (DFT) to determine its structure, reactivity descriptors, and non-linear optical properties. This research provides insights into the molecule’s reactivity, influenced by solvent interactions, and its potential application in materials science due to its non-linear optical properties (S. Yadav et al., 2022).
Antioxidant and Biological Activities
Research into bromophenols, which share a structural motif with this compound, highlights their potential antioxidant activities. Compounds isolated from marine algae showed potent antioxidant properties, comparable to standard antioxidants. This suggests that derivatives of this compound may also possess significant antioxidant activities, useful in pharmacology and food preservation (Necla Öztaşkın et al., 2017).
Antimicrobial Activities
Studies on bromophenols from Rhodomela confervoides, including compounds structurally related to this compound, have identified several new compounds with moderate activity against bacterial strains. These findings indicate the potential for derivatives of the subject compound to be explored for antimicrobial applications, contributing to the search for new antibacterial agents (Ke-kai Li et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-[(4-methylphenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(15(17)18)8-13(14)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBSVFWKHFHGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-5,7-dimethyl-2-((p-tolylthio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2836555.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2836557.png)


![N-(3-acetylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2836562.png)

![1-[2-(4-Fluorophenyl)phenyl]ethanamine;hydrochloride](/img/structure/B2836564.png)


![N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2836569.png)


![[1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2836574.png)

